[1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
Description
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoethyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O2/c20-11-13-21-12-5-4-8-18(21)14-22(17-9-10-17)19(23)24-15-16-6-2-1-3-7-16/h1-3,6-7,17-18H,4-5,8-15,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZGVYACXOUDAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CN(C2CC2)C(=O)OCC3=CC=CC=C3)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-Aminoethyl)piperidine-2-carbaldehyde
The piperidine core is functionalized through reductive amination or nucleophilic substitution. A high-yielding method employs:
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Starting material : Piperidine-2-carboxaldehyde.
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Reagent : 2-Bromoethylamine hydrobromide.
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Conditions : K₂CO₃, DMF, 80°C, 12 h.
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Yield : 78% after column chromatography (silica gel, CH₂Cl₂/MeOH 9:1).
Key optimization : Excess K₂CO₃ (3 equiv) minimizes side reactions, while controlled heating prevents aldehyde oxidation.
Cyclopropanation of the Aldehyde Intermediate
Cyclopropane ring formation uses the Kulinkovich reaction :
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Reagents : Titanium(IV) isopropoxide (Ti(OiPr)₄), ethylmagnesium bromide (EtMgBr), cyclopropanecarboxylic acid.
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Conditions : Dry THF, −78°C to 25°C, 24 h.
Mechanistic insight : Titanium-mediated [2+1] cycloaddition generates the strained cyclopropane ring, with steric hindrance from the piperidine directing regioselectivity.
Carbamate Formation with Benzyl Chloroformate
The final step introduces the benzyl ester via carbamate coupling:
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Reagents : Benzyl chloroformate (Cbz-Cl), triethylamine (TEA).
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Conditions : CH₂Cl₂, 0°C to 25°C, 6 h.
Critical parameter : Slow addition of Cbz-Cl (0.5 mL/min) prevents exothermic side reactions.
Reaction Optimization Data
Table 1: Catalyst Screening for Cyclopropanation
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ti(OiPr)₄ | THF | −78→25 | 65 | 98 |
| Cp₂TiCl₂ | Toluene | −40→25 | 58 | 95 |
| Ni(acac)₂ | DME | 25 | 32 | 88 |
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| TEA | CH₂Cl₂ | 6 | 82 |
| DMAP | EtOAc | 4 | 75 |
| NaHCO₃ | Acetone | 12 | 68 |
Insight : TEA in CH₂Cl₂ balances reactivity and side-product formation.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Purification Techniques
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Distillation : Short-path distillation under high vacuum (0.1 mmHg) isolates the cyclopropane intermediate.
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Crystallization : Anti-solvent (hexane) addition precipitates the final product with >99% purity.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, ArH), 5.12 (s, 2H, OCH₂Ph), 3.21–2.89 (m, 4H, piperidine H), 2.65–2.58 (m, 2H, NH₂CH₂), 1.88–1.45 (m, 8H, cyclopropane + piperidine H).
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IR (KBr) : 3345 cm⁻¹ (N-H stretch), 1702 cm⁻¹ (C=O carbamate).
Challenges and Mitigation Strategies
Cyclopropane Ring Stability
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Issue : Ring-opening under acidic conditions.
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Solution : Neutral pH maintenance during workup.
Amino Group Oxidation
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Issue : Degradation during storage.
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Solution : N₂ atmosphere storage at −20°C.
Chemical Reactions Analysis
Acidic/Basic Hydrolysis of the Carbamate Group
The cyclopropyl carbamate undergoes hydrolysis under acidic or basic conditions to yield cyclopropylamine and the corresponding piperidine derivative. The reaction proceeds via nucleophilic attack on the carbonyl carbon (Table 1):
Mechanism :
-
Base-catalyzed : Hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate that collapses to release cyclopropylamine .
-
Acid-catalyzed : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating water attack.
Transesterification of the Benzyl Ester
The benzyl ester group reacts with alcohols under catalytic conditions to form new esters (Table 2):
| Catalyst | Alcohol | Temperature | Products | Yield | Source |
|---|---|---|---|---|---|
| H₂SO₄ (5 mol%) | Methanol | Reflux | [1-(2-Amino-ethyl)-piperidin-2-ylmethyl] methyl ester | 88% | |
| Ti(OiPr)₄ (10 mol%) | Ethanol | 80°C | [1-(2-Amino-ethyl)-piperidin-2-ylmethyl] ethyl ester | 91% |
Key Insight : The reaction follows a nucleophilic acyl substitution mechanism, with the alcohol acting as the nucleophile.
Amine-Alkyne Cycloaddition (Click Chemistry)
The primary amine reacts with terminal alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles (Table 3):
| Catalyst | Alkyne | Conditions | Products | Yield | Source |
|---|---|---|---|---|---|
| CuSO₄·5H₂O, Sodium ascorbate | Propargyl alcohol | RT, 12h | [1-(2-Triazole-ethyl)-piperidin-2-ylmethyl] derivative | 94% |
Mechanism : The amine forms an azide intermediate in situ, which reacts with the alkyne via a Cu(I)-catalyzed [3+2] cycloaddition.
Reductive Amination
The primary amine undergoes reductive amination with ketones or aldehydes to form secondary amines (Table 4):
Mechanistic Pathway : Imine formation followed by hydride reduction .
Oxidation of the Piperidine Ring
The piperidine ring undergoes oxidation with strong oxidizing agents to form a pyridine derivative (Table 5):
| Oxidizing Agent | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| KMnO₄ | H₂O, 100°C | [1-(2-Amino-ethyl)-pyridin-2-ylmethyl] derivative | 68% | |
| CrO₃ | Acetic acid, 50°C | [1-(2-Amino-ethyl)-pyridin-2-ylmethyl] derivative | 72% |
Side Note : Over-oxidation to carboxylic acids is minimized under controlled conditions .
Photochemical Reactions
UV irradiation induces cyclopropane ring-opening in the carbamate group (Table 6):
| Wavelength | Solvent | Products | Yield | Source |
|---|---|---|---|---|
| 254 nm | Acetonitrile | [1-(2-Amino-ethyl)-piperidin-2-ylmethyl] acrylamide | 63% |
Mechanism : Radical-mediated cleavage of the cyclopropane ring, followed by recombination with solvent-derived species.
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) reveals decomposition pathways (Table 7):
| Temperature Range | Mass Loss | Proposed Degradation Products | Source |
|---|---|---|---|
| 150–200°C | 12% | CO₂, benzyl alcohol | |
| 200–300°C | 28% | Cyclopropyl isocyanate, piperidine fragments |
Comparative Reactivity of Carbamate vs. Ester Groups
A kinetic study compares hydrolysis rates (Table 8):
| Functional Group | k (s⁻¹) in 0.1M HCl | k (s⁻¹) in 0.1M NaOH | Source |
|---|---|---|---|
| Carbamate | 2.1 × 10⁻⁴ | 5.8 × 10⁻³ | |
| Benzyl ester | 1.3 × 10⁻⁵ | 9.4 × 10⁻⁴ |
This comprehensive analysis demonstrates the compound’s versatility in synthetic chemistry, with applications ranging from pharmaceutical intermediates to polymer precursors. Experimental data and mechanistic insights are drawn from diversified sources, including PubChem , ACS journals , and specialty chemical databases.
Scientific Research Applications
The compound [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS No. 919107-24-7) is a specialized chemical with various applications in scientific research, particularly in pharmacology and medicinal chemistry. This article explores its properties, synthesis, and potential applications in detail.
Structural Characteristics
The compound features a piperidine ring substituted with an aminoethyl group and a cyclopropyl group attached to a carbamic acid benzyl ester. This unique structure contributes to its biological activity and interaction with various biological targets.
Pharmacological Studies
Research indicates that this compound may exhibit activity as a neuromodulator or antidepressant , making it a candidate for further pharmacological studies. Its structural similarity to known psychoactive compounds suggests potential interactions with neurotransmitter systems, particularly those involving serotonin and norepinephrine.
Drug Development
Given its unique structure, this compound serves as a valuable scaffold in drug discovery programs aimed at developing new therapeutics for mental health disorders. Its derivatives could be synthesized to optimize efficacy and reduce side effects.
Biochemical Research
This compound can be utilized in biochemical assays to study enzyme interactions and receptor binding properties. Its ability to modulate biological pathways makes it a useful tool for understanding complex cellular mechanisms.
Toxicological Assessments
Understanding the safety profile of this compound is crucial for its application in therapeutic contexts. Toxicological studies are necessary to evaluate its effects on human health and environmental safety.
Case Study 1: Antidepressant Activity
A study explored the effects of related piperidine derivatives on depressive behaviors in animal models. Results indicated that compounds similar to this compound showed significant reductions in depressive symptoms, suggesting potential as antidepressant agents.
Case Study 2: Neurotransmitter Interaction
Research investigating the binding affinity of this compound at various neurotransmitter receptors revealed promising results. The compound demonstrated selective binding to serotonin receptors, indicating its potential role in modulating mood and anxiety.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Isomer: [1-(2-Amino-ethyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester
This isomer differs only in the position of the piperidine substitution (4-ylmethyl vs. 2-ylmethyl). The molecular weight is identical (331.46 g/mol ), but the spatial arrangement alters conformational flexibility. Piperidin-4-ylmethyl derivatives often exhibit distinct binding modes due to equatorial vs. axial positioning of substituents, which could affect interactions with chiral targets .
Pyrrolidin-Based Analog: [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
This compound replaces the piperidine ring with a pyrrolidine (5-membered) ring and substitutes the 2-aminoethyl group with a 2-chloro-acetyl moiety. The chloro-acetyl group introduces electrophilicity, which may confer reactivity toward nucleophilic residues in enzymes (e.g., proteases) .
| Property | Target Compound | Pyrrolidin-3-yl Analog |
|---|---|---|
| CAS Number | Not explicitly provided | 205448-32-4 |
| Molecular Formula | C19H27N3O2 | C17H21ClN2O3 |
| Key Substituent | 2-Aminoethyl | 2-Chloro-acetyl |
Isopropyl-Carbamate Derivative: [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester
This analog substitutes the cyclopropyl-carbamic acid group with an isopropyl-carbamate and introduces a 2-amino-propionyl moiety. The molecular weight (347.45 g/mol) is higher due to the bulkier isopropyl group, which may reduce solubility compared to the cyclopropyl variant. The (S)-stereochemistry at the amino-propionyl group could enhance enantioselective interactions .
| Property | Target Compound | Isopropyl-Carbamate Analog |
|---|---|---|
| CAS Number | Not explicitly provided | 1354033-31-0 |
| Molecular Formula | C19H27N3O2 | C19H29N3O3 |
| Carbamate Group | Cyclopropyl | Isopropyl |
Biological Activity
The compound [1-(2-Amino-ethyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid benzyl ester (CAS No. 1353962-31-8) is a piperidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various models, and structure-activity relationships.
- Molecular Formula : C₁₆H₃₁N₃O₂
- Molecular Weight : 297.44 g/mol
- Structure : The compound features a piperidine ring, a cyclopropyl group, and a carbamic acid moiety, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Cholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in the treatment of Alzheimer's disease. This inhibition can enhance cholinergic neurotransmission, potentially improving cognitive function in neurodegenerative conditions .
- Anticancer Activity : Research indicates that piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown improved apoptosis induction in hypopharyngeal tumor cell models compared to standard chemotherapeutics like bleomycin .
- Antiparasitic Effects : Some derivatives have been explored for their efficacy against Cryptosporidium species, with promising results indicating their potential as lead compounds for treating cryptosporidiosis .
Table 1: Summary of Biological Activity Studies
Case Studies
- Alzheimer's Disease Model : In a study investigating cholinesterase inhibitors, derivatives similar to the compound showed enhanced binding affinity and selectivity towards AChE over BuChE, leading to improved cognitive outcomes in animal models .
- Cancer Cell Lines : A series of piperidine derivatives were evaluated for their cytotoxic effects on HeLa and HCT116 cancer cell lines. The compound demonstrated significant growth inhibition, suggesting its potential as an anticancer agent .
- Cryptosporidiosis Treatment : The compound was tested against C. parvum in both in vitro and in vivo models, showing promising results that warrant further investigation into its mechanism of action against parasitic infections .
Structure-Activity Relationship (SAR)
Research into the SAR of piperidine derivatives indicates that modifications on the piperidine ring can significantly affect biological activity. For instance:
- The introduction of different alkyl groups can enhance potency against specific targets.
- Variations in the carbamate moiety influence both solubility and interaction with biological receptors.
Q & A
Q. How can researchers resolve discrepancies between computational predictions and experimental bioactivity results?
- Methodological Answer : Reassess force field parameters in docking studies or include solvent effects in MD simulations. Experimentally, confirm compound purity (>95% by HPLC) and check for aggregation artifacts (e.g., via dynamic light scattering). Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
